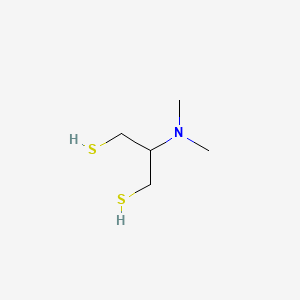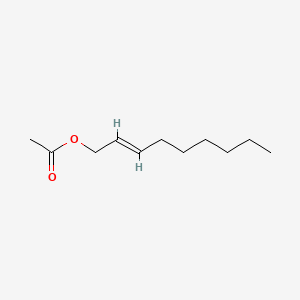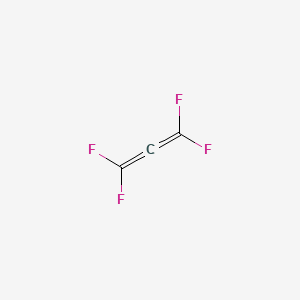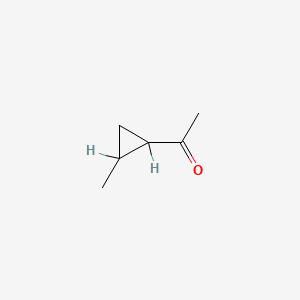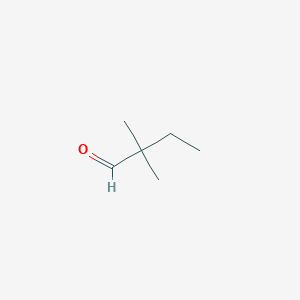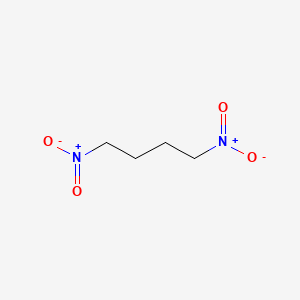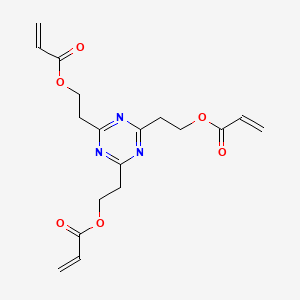
2-Propenoic acid, 1,3,5-triazine-2,4,6-triyltri-2,1-ethanediyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 1,3,5-triazine-2,4,6-triyltri-2,1-ethanediyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a cross-linking agent in the synthesis of polymers and copolymers.
Biology: Employed in the development of hydrogels for drug delivery systems.
Medicine: Investigated for its potential use in biomedical applications such as tissue engineering and wound healing.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 1,3,5-triazine-2,4,6-triyltri-2,1-ethanediyl ester typically involves the esterification of isocyanuric acid with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, 1,3,5-triazine-2,4,6-triyltri-2,1-ethanediyl ester undergoes several types of chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form cross-linked polymers.
Addition Reactions: The acrylate groups can participate in Michael addition reactions with nucleophiles.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Polymerization: Initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under thermal or UV conditions.
Addition Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Hydrolysis: Conducted using dilute hydrochloric acid or sodium hydroxide solutions.
Major Products Formed
Polymerization: Cross-linked polymers with high thermal and mechanical stability.
Addition Reactions: Various substituted acrylate derivatives.
Hydrolysis: Isocyanuric acid and acrylic acid.
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, 1,3,5-triazine-2,4,6-triyltri-2,1-ethanediyl ester primarily involves the formation of cross-linked networks through polymerization. The acrylate groups react with free radicals to form covalent bonds, resulting in a three-dimensional polymer network. This cross-linking enhances the mechanical strength, thermal stability, and chemical resistance of the resulting materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethacrylic acid-1,3,5-triazin-2,4,6-triyltri-2,1-ethanediyl ester
- Tris(2-hydroxyethyl) isocyanurate triacrylate
- Tris(2-acryloyloxyethyl) isocyanurate
Uniqueness
2-Propenoic acid, 1,3,5-triazine-2,4,6-triyltri-2,1-ethanediyl ester is unique due to its tri-functional acrylate groups, which allow for extensive cross-linking and the formation of highly stable polymer networks. This property makes it particularly valuable in applications requiring high-performance materials .
Eigenschaften
CAS-Nummer |
67893-00-9 |
|---|---|
Molekularformel |
C18H21N3O6 |
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
2-[4,6-bis(2-prop-2-enoyloxyethyl)-1,3,5-triazin-2-yl]ethyl prop-2-enoate |
InChI |
InChI=1S/C18H21N3O6/c1-4-16(22)25-10-7-13-19-14(8-11-26-17(23)5-2)21-15(20-13)9-12-27-18(24)6-3/h4-6H,1-3,7-12H2 |
InChI-Schlüssel |
GAZROXINNVTWDF-UHFFFAOYSA-N |
SMILES |
C=CC(=O)OCCC1=NC(=NC(=N1)CCOC(=O)C=C)CCOC(=O)C=C |
Kanonische SMILES |
C=CC(=O)OCCC1=NC(=NC(=N1)CCOC(=O)C=C)CCOC(=O)C=C |
Key on ui other cas no. |
67893-00-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


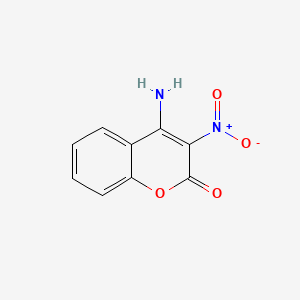
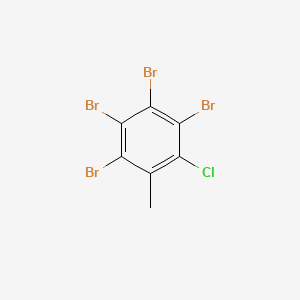
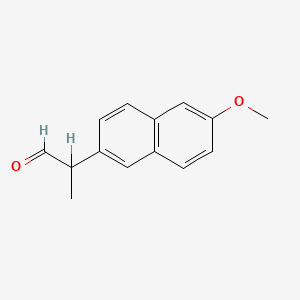

![(3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione](/img/structure/B1614790.png)



